Aloracetam

Übersicht

Beschreibung

Aloracetam ist eine nootrope Verbindung, die chemisch mit der Racetam-Familie von Verbindungen verwandt ist, obwohl ihr der charakteristische Pyrrolidonring fehlt, der in anderen Racetamen vorkommt . Es wurde ursprünglich von Aventis zur Behandlung der Alzheimer-Krankheit untersucht, aber nie vermarktet . This compound ist bekannt für seine potenziellen kognitionsfördernden Eigenschaften, einschließlich der Unterstützung der Gehirngesundheit, Kognition und des Gedächtnisses .

Herstellungsmethoden

This compound kann durch die Paal-Knorr-Synthese synthetisiert werden, eine bekannte Methode zur Erzeugung von Pyrrolringen . Die Reaktion beinhaltet die Cyclisierung einer 1,4-Dicarbonylverbindung in Gegenwart eines sauren Katalysators.

Vorbereitungsmethoden

Aloracetam can be synthesized through the Paal-Knorr synthesis, which is a well-known method for generating pyrrole rings . The reaction involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

Analyse Chemischer Reaktionen

Aloracetam durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Aldehyd- oder Carbonsäurederivate zu bilden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Alkoholderivaten führen.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen am Pyrrolring durch andere Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der genaue Wirkmechanismus von this compound ist nicht vollständig geklärt, aber es wird angenommen, dass er die Gamma-Aminobuttersäure (GABA)-Rezeptoren im Gehirn beeinflusst . Durch die Modulation der Aktivität dieser Rezeptoren kann this compound dazu beitragen, die Freisetzung von Stresshormonen zu regulieren und die Entspannung zu fördern . Die molekularen Ziele und Pfade, die an seinen Wirkungen beteiligt sind, werden noch untersucht.

Wirkmechanismus

The exact mechanism of action of Aloracetam is not fully understood, but it is believed to impact the gamma-aminobutyric acid (GABA) receptors in the brain . By modulating the activity of these receptors, this compound may help regulate the release of stress hormones and promote relaxation . The molecular targets and pathways involved in its effects are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Aloracetam ist chemisch ähnlich anderen Racetamen wie Piracetam und Aniracetam, jedoch fehlt ihm der Pyrrolidonring, der charakteristisch für diese Familie ist . Dieser strukturelle Unterschied kann zu seinen einzigartigen Eigenschaften und Wirkungen beitragen. Zu den ähnlichen Verbindungen gehören:

Piracetam: Bekannt für seine kognitionsfördernden Wirkungen und zur Behandlung von kognitiven Störungen eingesetzt.

Oxiracetam: Ein Derivat von Piracetam mit ähnlichen kognitionsfördernden Eigenschaften.

Die Einzigartigkeit von this compound liegt in seiner unterschiedlichen chemischen Struktur und seinen potenziellen Auswirkungen auf die GABA-Rezeptoren, die es von anderen Racetamen abheben .

Biologische Aktivität

Aloracetam, a member of the racetam family, is a nootropic compound that has garnered attention for its potential effects on cognitive function and neuroprotection. Although it has not been extensively marketed or studied compared to other racetams, preliminary research suggests that this compound may influence neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) receptors and cholinergic pathways. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

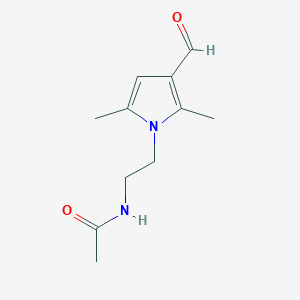

Chemical Structure and Properties

This compound is chemically distinct from other racetams due to the absence of the pyrrolidone ring. Its unique structure allows for various interactions within the central nervous system (CNS), making it a subject of interest in neurobiology and cognitive enhancement research. The compound is synthesized using established organic chemistry methods, such as the Paal-Knorr synthesis.

The precise mechanism by which this compound exerts its effects is not fully elucidated. However, it is believed to modulate GABA receptors, which play a crucial role in inhibitory neurotransmission in the brain. This modulation may lead to enhanced cognitive function and neuroprotective effects. Additionally, this compound may influence acetylcholine levels by inhibiting acetylcholinesterase (AChE), thereby increasing acetylcholine availability in synaptic clefts .

Biological Activity

Cognitive Enhancement

Research indicates that this compound may improve cognitive functions such as memory, learning, and attention. In animal models, compounds similar to this compound have demonstrated significant enhancements in spatial memory tasks and learning behaviors.

Neuroprotective Effects

this compound's potential neuroprotective properties have been linked to its ability to inhibit neuroinflammation and oxidative stress. Studies suggest that compounds like this compound may reduce neuronal damage associated with conditions such as Alzheimer's disease (AD) by modulating inflammatory pathways and enhancing antioxidant defenses .

Case Study 1: Cognitive Performance in Animal Models

A study evaluated the effects of this compound on cognitive performance in rodents subjected to stress-induced memory impairment. The results indicated that administration of this compound significantly improved performance on memory tasks compared to control groups. The study highlighted its potential as a therapeutic agent for cognitive deficits associated with stress .

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective mechanisms of this compound in models of oxidative stress. The findings demonstrated that this compound treatment led to a reduction in markers of oxidative damage and inflammation in neuronal cells, suggesting its utility in preventing neurodegenerative processes .

Comparative Analysis of Biological Activity

| Compound | Mechanism of Action | Primary Effects | Potential Applications |

|---|---|---|---|

| This compound | GABA modulation, AChE inhibition | Cognitive enhancement, neuroprotection | Alzheimer's disease, cognitive decline |

| Donepezil | AChE inhibition | Memory improvement | Alzheimer's disease treatment |

| Galantamine | AChE inhibition, nicotinic receptor agonism | Cognitive enhancement | Alzheimer's disease treatment |

Eigenschaften

IUPAC Name |

N-[2-(3-formyl-2,5-dimethylpyrrol-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-6-11(7-14)9(2)13(8)5-4-12-10(3)15/h6-7H,4-5H2,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQSGZULKDDMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CCNC(=O)C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152524 | |

| Record name | Aloracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119610-26-3 | |

| Record name | N-[2-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)ethyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119610-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aloracetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119610263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aloracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALORACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0RKZ75D0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.